molecular formula C12H11NO2 B112447 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 309735-42-0

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B112447
CAS RN: 309735-42-0
M. Wt: 201.22 g/mol
InChI Key: VBRDELGRACETAQ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, also known as 3-methoxy-2-phenyl-pyrrole-2-carbaldehyde (MPPC), is a heterocyclic compound composed of a pyrrole ring and aldehyde group. It is a colorless, volatile liquid with a faint odor. It is mainly used as an intermediate for the synthesis of pharmaceuticals and pesticides. MPPC has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Antitumor Applications

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, as part of its derivative family, is noted for its potential antitumor properties. For instance, compounds derived from related pyrrole structures have been isolated from Taiwanofungus camphoratus and demonstrated inhibitory effects on tumor cell proliferation (Jia et al., 2015).

Synthesis and Antimicrobial Properties

The chemical is also a precursor in the synthesis of various compounds with antimicrobial properties. For example, derivatives synthesized through reactions such as the Vilsmeier-Haack reaction have exhibited in vitro antimicrobial activities (Gurunanjappa et al., 2017).

Catalyst-Free and Solvent-Free Synthesis

Another important application is in eco-friendly chemical synthesis. Derivatives of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde have been synthesized under catalyst-free and solvent-free conditions, highlighting an environmentally friendly approach in chemical synthesis (Niknam & Mojikhalifeh, 2014).

Building Block in Heterocyclic Chemistry

This chemical also serves as a versatile building block in heterocyclic chemistry. It has been used to produce various substituted indole derivatives, showcasing its utility in creating complex molecular structures (Yamada et al., 2009).

Synthesis of Natural Products

It is also instrumental in synthesizing natural product derivatives. For instance, its derivatives have been used to produce compounds that are naturally occurring or mimic natural substances (Karousis et al., 2006).

Structural Studies

Structural studies of pyrrole-2-carbaldehydes, including its derivatives, have provided insights into the effects of substitution on molecular structure, crucial for understanding its chemical behavior (Despinoy et al., 1998).

Application in Single Molecule Magnets

Unique applications in the field of magnetism have also been noted, where its derivatives have been used in the coordination of paramagnetic transition metal ions to create single-molecule magnets (Giannopoulos et al., 2014).

Photophysical Properties in Colorants

The chemical's derivatives have been used to study the photophysical properties of styryl colorants, contributing to advancements in materials science (Jarag et al., 2012).

properties

IUPAC Name

1-(3-methoxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-6-2-4-10(8-12)13-7-3-5-11(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRDELGRACETAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351542
Record name 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

309735-42-0
Record name 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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